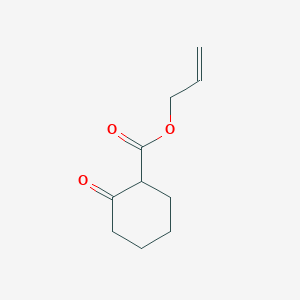

Allyl 2-oxocyclohexanecarboxylate

Übersicht

Beschreibung

Allyl 2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C10H14O3 It is a derivative of 2-oxocyclohexanecarboxylate, where an allyl group is attached to the ester functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Allylation of 2-oxocyclohexanecarboxylate: The allyl group can be introduced into the molecule of 2-oxocyclohexanecarboxylate via a reaction with allyl acetate in the presence of a palladium catalyst.

Decarboxylative Allylation: Another method involves the enantioselective decarboxylative allylation of allyl β-keto esters.

Industrial Production Methods: Industrial production methods for Allyl 2-oxocyclohexanecarboxylate are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the use of appropriate safety measures and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Allyl 2-oxocyclohexanecarboxylate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s reactivity and properties.

Substitution: The compound can participate in substitution reactions, where the allyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

1.1. Enantioselective Allylic Alkylation

AOC serves as a substrate in palladium-catalyzed enantioselective allylic alkylation reactions. These reactions are crucial for synthesizing chiral compounds, which are often required in pharmaceuticals. Recent studies have demonstrated that AOC can be effectively used to create quaternary carbon centers, which are challenging to synthesize due to steric hindrance.

- Mechanism : The reaction typically involves the formation of a palladium-allyl complex, followed by nucleophilic attack by a stabilized carbon nucleophile (e.g., malonates). The choice of ligands significantly influences the enantioselectivity and yield of the desired products .

- Case Study : In one study, AOC was subjected to a decarboxylative allylic alkylation using various palladium sources. The results indicated that using palladium(II) acetate allowed for high yields and enantioselectivities, with turnover numbers reaching up to 1320 under optimized conditions .

Synthesis of Bioactive Molecules

2.1. Ozonolysis Reactions

AOC has been utilized in ozonolysis reactions to synthesize bioactive molecules. This transformation involves the cleavage of double bonds in alkenes to form carbonyl compounds, which can then be further modified to produce complex natural products.

- Application : The ozonolysis of AOC has been explored for synthesizing various bioactive compounds, showcasing its potential in medicinal chemistry .

Data Tables

The following tables summarize key findings from research involving AOC:

| Reaction Type | Catalyst | Yield (%) | Enantioselectivity (ee%) | Notes |

|---|---|---|---|---|

| Decarboxylative Allylic Alkylation | Pd(OAc)₂ | 95 | 90 | High turnover number achieved |

| Ozonolysis | Ozone | 85 | N/A | Effective for synthesizing bioactive molecules |

Wirkmechanismus

The mechanism of action of Allyl 2-oxocyclohexanecarboxylate involves its reactive centers, particularly the carbonyl and allyl groups. These groups participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

2-oxocyclohexanecarboxylate: The parent compound without the allyl group.

Allyl acetate: A simpler allyl ester used in similar allylation reactions.

Cyclohexanone derivatives: Compounds with similar cyclic structures and reactive carbonyl groups.

Uniqueness: Allyl 2-oxocyclohexanecarboxylate is unique due to the presence of both the allyl and 2-oxocyclohexanecarboxylate moieties, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.

Biologische Aktivität

Allyl 2-oxocyclohexanecarboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and industry.

Chemical Structure and Properties

This compound is categorized as a 2-acylcycloalkanone, characterized by its unique structural configuration that facilitates various chemical reactions. Its molecular formula is , and it features an allylic double bond that plays a crucial role in its reactivity and biological interactions.

Target of Action : The compound primarily interacts with biological systems through the coordination of low valent metal complexes to its allylic double bond. This interaction can lead to the formation of new organic compounds via allylic substitution reactions.

Biochemical Pathways : this compound is involved in several metabolic pathways, particularly those related to the synthesis of nitrogen heterocycles. It has been shown to modulate the activity of key enzymes, influencing metabolic flux and metabolite levels.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. These derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

Anticancer Potential

The compound's potential in cancer therapy has garnered attention, particularly due to its ability to interact with cellular mechanisms involved in tumor growth. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human hepatoma (HepG2) and Chinese hamster lung (V79) cell lines using an MTT assay. Results indicated a dose-dependent cytotoxic effect, with calculated LD50 values suggesting moderate toxicity at higher concentrations .

- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, derivatives of this compound showed promising antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Chemical Reactions Involving this compound

The compound participates in several key chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into various oxidized products, enhancing its reactivity. |

| Reduction | The carbonyl group can be reduced to an alcohol, modifying the compound's properties. |

| Substitution | Engages in substitution reactions where functional groups are replaced, leading to diverse derivatives. |

Organic Synthesis

This compound serves as a building block for synthesizing complex organic molecules, particularly nitrogen heterocycles such as indoles and pyridines. Its reactivity makes it valuable in designing new compounds for pharmaceutical applications.

Medicinal Chemistry

The exploration of its derivatives for therapeutic applications highlights the compound's potential in drug development. Ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity.

Eigenschaften

IUPAC Name |

prop-2-enyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTZVBVAVFIMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-93-0 | |

| Record name | NSC18912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.